molecular formula C20H15ClN4 B12533239 8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine CAS No. 673485-14-8

8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine

Cat. No.: B12533239
CAS No.: 673485-14-8
M. Wt: 346.8 g/mol
InChI Key: NJZLSFUCFLVGCL-UHFFFAOYSA-N
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Description

8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine is a heterocyclic compound that belongs to the class of pyrimido[4,5-a]carbazoles. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to a carbazole moiety. The presence of a chlorine atom at the 8th position and a phenyl group at the 4th position further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a substituted aniline with a pyrimidine derivative under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups at the 8th position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and phenyl group contributes to its reactivity and potential interactions with biological targets .

Properties

CAS No.

673485-14-8

Molecular Formula

C20H15ClN4

Molecular Weight

346.8 g/mol

IUPAC Name

8-chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine

InChI

InChI=1S/C20H15ClN4/c21-12-6-9-16-15(10-12)13-7-8-14-17(11-4-2-1-3-5-11)24-20(22)25-19(14)18(13)23-16/h1-6,9-10,23H,7-8H2,(H2,22,24,25)

InChI Key

NJZLSFUCFLVGCL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=C(N=C2C3=C1C4=C(N3)C=CC(=C4)Cl)N)C5=CC=CC=C5

Origin of Product

United States

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